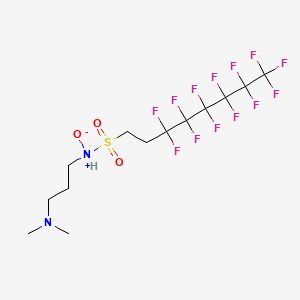

1-Octanesulfonamide, N-3-(dimethyloxidoamino)propyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Description

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), characterized by a fully fluorinated carbon chain (C8) and a sulfonamide group modified with a dimethylaminopropyl-N-oxide moiety. Its structure confers exceptional hydrophobicity and chemical stability, making it persistent in environmental matrices . It has been identified in environmental assessments as a component of industrial formulations (e.g., "Moussol"), often alongside other PFAS like 4:2 FTS and 8:2 FTS . Applications include its use as an additive in polymeric membranes for oil/water separation, where its fluorinated chain enhances fouling resistance . However, its environmental persistence has raised concerns, with detected concentrations in drinking water exceeding proposed safety thresholds (0.103–0.108 µg/L) .

Properties

CAS No. |

80475-32-7 |

|---|---|

Molecular Formula |

C6F13CH2CH2SO2NHCH2CH2CH2N(=O)(CH3)2 C13H17F13N2O3S |

Molecular Weight |

528.33 g/mol |

IUPAC Name |

N,N-dimethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propan-1-amine oxide |

InChI |

InChI=1S/C13H17F13N2O3S/c1-28(2,29)6-3-5-27-32(30,31)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h27H,3-7H2,1-2H3 |

InChI Key |

KBDMGVIUNQWTND-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Other CAS No. |

80475-32-7 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding. This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability

Biological Activity

N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide (CAS No. 80475-32-7), commonly referred to as DPOSA, is a fluorinated sulfonamide compound with potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H17F13N2O3S

- Molecular Weight : 528.33 g/mol

- Density : 1.646 g/cm³ at 20°C

- Solubility : Slightly soluble in isopropanol and methanol when heated; highly soluble in water (270 g/L at 20°C) .

Physical Appearance

The biological activity of DPOSA can be attributed to its interaction with various cellular components. Preliminary studies suggest that DPOSA may act through the following mechanisms:

- Cell Membrane Interaction : The presence of fluorinated groups may enhance membrane permeability and alter lipid bilayer interactions.

- Enzyme Inhibition : DPOSA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Toxicity Profile

DPOSA has been reported to exhibit toxicity towards aquatic life and may cause organ damage through prolonged exposure . The specific pathways and mechanisms underlying this toxicity are still under investigation.

Study 1: Cell Adhesion and Proliferation

A study investigated the effect of various concentrations of DPOSA on cell adhesion to collagen fibers. Results indicated that lower concentrations of DPOSA promoted greater cell adhesion and proliferation compared to higher concentrations. Cell morphology was notably more spread at lower concentrations, suggesting enhanced cellular activity .

| Concentration (mM) | Cell Adhesion (Cells/mm²) | Morphology Observations |

|---|---|---|

| 0.25 | High | Flattened and spread |

| 2.5 | Moderate | Rounded |

| 25 | Low | Few and rounded |

Study 2: Cross-Linking Applications

DPOSA has been utilized in cross-linking applications in bioconjugation processes. It was found that varying the concentration of DPOSA affected the mechanical properties and biological characteristics of the resultant scaffolds .

Comparative Analysis with Similar Compounds

To understand the efficacy of DPOSA better, it is useful to compare it with related compounds such as EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide). Both compounds are used for cross-linking in biochemical applications but differ in their reactivity profiles due to structural variations.

| Property | DPOSA | EDC |

|---|---|---|

| Molecular Weight | 528.33 g/mol | 201.25 g/mol |

| Solubility | High in water | Moderate in water |

| Biological Activity | Promotes cell adhesion | Primarily used for peptide coupling |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Fluorinated Chain Length : The C8 fluorinated chain in the target compound enhances hydrophobicity compared to shorter-chain analogs (e.g., C5 in undecafluoropentane-sulphonamide) but increases environmental persistence .

Functional Groups: The N-oxide group in the target compound improves water solubility relative to non-oxidized analogs (e.g., N-(3-aminopropyl)-pentadecafluorooctanamide), balancing its amphiphilic properties .

Physicochemical and Environmental Properties

Table 2: Environmental and Regulatory Data

Preparation Methods

Critical Notes:

- Step 1 : Fluorotelomer sulfonyl chlorides are common intermediates in synthesizing perfluorinated sulfonamides.

- Step 2 : The amination step typically occurs under basic conditions (e.g., K2CO3, DMF).

- Step 3 : Mild oxidizing agents are preferred to avoid degradation of the fluorinated chain.

Challenges and Optimization

- Fluorinated chain stability : High temperatures or strong acids/bases may cause defluorination.

- N-Oxide selectivity : Over-oxidation to nitro groups must be controlled via reaction monitoring.

- Solubility : The compound dissolves in polar aprotic solvents (e.g., methanol, isopropanol) but is hygroscopic, requiring anhydrous conditions during purification.

Industrial-Scale Production

While specific industrial protocols are proprietary, the following parameters are typical for similar surfactants:

| Parameter | Specification |

|---|---|

| Purity | ≥95% (by HPLC) |

| Yield | 60–75% (over 3 steps) |

| Scale | Batch reactors (100–1000 L) |

| Environmental controls | Waste fluorides managed via Ca(OH)2 treatment |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis is complicated by the fluorinated chain’s hydrophobicity and the dimethylamino group’s basicity. Optimize stepwise coupling:

Use fluorous-phase synthesis to improve solubility of perfluorinated intermediates .

Employ coupling agents like HATU or EDCI for sulfonamide bond formation, monitoring via <sup>19</sup>F NMR to track fluorinated intermediates .

Purify via reversed-phase HPLC with acetonitrile/water gradients to separate unreacted fluorinated precursors.

Q. Which analytical techniques are most effective for characterizing its structure and purity?

- Methodological Answer : Combine:

- <sup>19</sup>F NMR : Resolve trifluoromethyl and perfluoroalkyl signals (δ -70 to -120 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M-Na]<sup>−</sup>) with accuracy <5 ppm .

- X-ray crystallography : If crystals form, resolve stereochemistry of the dimethylamino-propyl moiety .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The perfluorinated chain reduces solubility in polar solvents. For biological assays:

- Use DMSO as a stock solvent (<1% v/v in aqueous buffers).

- For kinetic studies, pre-saturate buffers with the compound to avoid aggregation .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 72h. Monitor degradation via LC-MS, focusing on sulfonamide N-oxide bond cleavage .

Thermal stability : Use TGA-DSC to identify decomposition temperatures (>200°C typical for fluorinated sulfonamides) .

Q. What computational methods predict its reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model:

- Electron density around the sulfonamide N-oxide (susceptibility to nucleophilic attack).

- Fluorine substituent effects on reaction barriers .

- Validate predictions with experimental kinetic studies using pseudo-first-order conditions .

Q. How can contradictory data regarding its biological activity be resolved?

- Methodological Answer :

Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media for fluorophilic compound uptake) .

Orthogonal assays : Compare results from fluorescence-based assays (e.g., protein binding) with SPR or ITC to rule out fluorophore interference .

Meta-analysis : Use tools like PubChem’s BioActivity data to compare results across studies and identify outliers .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.